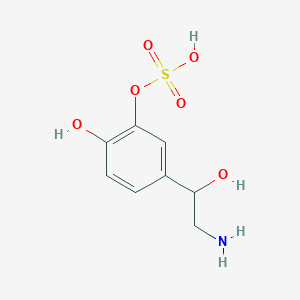
rac-Nicotine-1,2',3',4',5',6'-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-Nicotine-1,2’,3’,4’,5’,6’-13C6: is a stable isotope-labeled compound of nicotine, where the carbon atoms in the nicotine molecule are replaced with carbon-13 isotopes. This compound is used primarily in research to study the metabolism and pharmacokinetics of nicotine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-Nicotine-1,2’,3’,4’,5’,6’-13C6 involves the incorporation of carbon-13 isotopes into the nicotine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis of nicotine. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure the incorporation of the carbon-13 isotopes.
Industrial Production Methods: Industrial production of rac-Nicotine-1,2’,3’,4’,5’,6’-13C6 involves large-scale synthesis using labeled precursors. The process is optimized to ensure high yield and purity of the final product. The production process also includes purification steps such as chromatography to isolate the labeled nicotine from other by-products.
Analyse Des Réactions Chimiques
Types of Reactions: rac-Nicotine-1,2’,3’,4’,5’,6’-13C6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Halogens such as chlorine or bromine, nucleophiles such as hydroxide or cyanide ions.
Major Products Formed:
Oxidation: Nicotine N-oxide, cotinine.
Reduction: Dihydronicotine.
Substitution: Halogenated nicotine derivatives.
Applications De Recherche Scientifique
rac-Nicotine-1,2’,3’,4’,5’,6’-13C6 is used in various scientific research applications, including:
Chemistry: Used as a tracer in studies of nicotine metabolism and degradation pathways.
Biology: Used to study the interaction of nicotine with biological systems, including its binding to receptors and its effects on cellular processes.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of nicotine in the body.
Industry: Used in the development of nicotine replacement therapies and in the quality control of nicotine-containing products.
Mécanisme D'action
rac-Nicotine-1,2’,3’,4’,5’,6’-13C6 exerts its effects by binding to nicotinic acetylcholine receptors in the nervous system. This binding leads to the activation of these receptors, resulting in the release of neurotransmitters such as dopamine. The activation of nicotinic acetylcholine receptors is involved in the addictive properties of nicotine and its effects on cognitive function and mood.
Comparaison Avec Des Composés Similaires
Nicotine: The non-labeled version of rac-Nicotine-1,2’,3’,4’,5’,6’-13C6.
Nicotine N-oxide: An oxidized metabolite of nicotine.
Cotinine: A major metabolite of nicotine.
Uniqueness: rac-Nicotine-1,2’,3’,4’,5’,6’-13C6 is unique due to the incorporation of carbon-13 isotopes, which allows for the detailed study of nicotine’s metabolic pathways and its interaction with biological systems. This isotopic labeling provides a powerful tool for researchers to trace the fate of nicotine in the body and to understand its pharmacokinetics and pharmacodynamics.
Propriétés
Formule moléculaire |
C10H14N2 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
3-(1-methyl(213C)azolidin-2-yl)(2,3,4,5,6-13C5)pyridine |
InChI |
InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i2+1,4+1,6+1,8+1,9+1,10+1 |
Clé InChI |
SNICXCGAKADSCV-NXGVJODUSA-N |
SMILES isomérique |
CN1CCC[13CH]1[13C]2=[13CH]N=[13CH][13CH]=[13CH]2 |
SMILES canonique |
CN1CCCC1C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


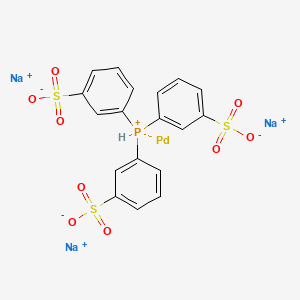
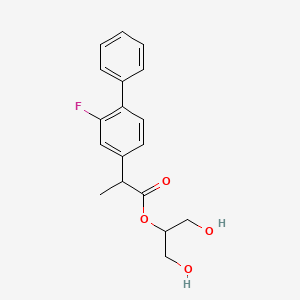
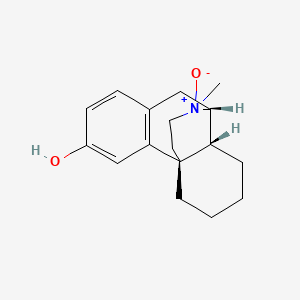
amine dihydrochloride](/img/structure/B13448652.png)
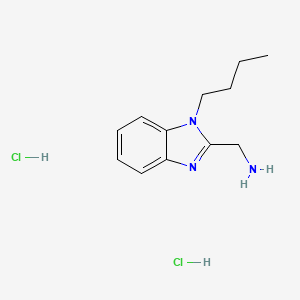



![4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide](/img/structure/B13448686.png)
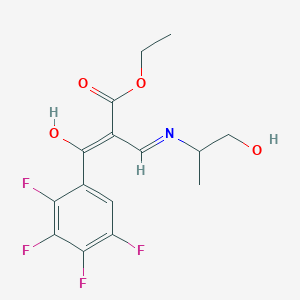
dimethylsilane](/img/structure/B13448710.png)

